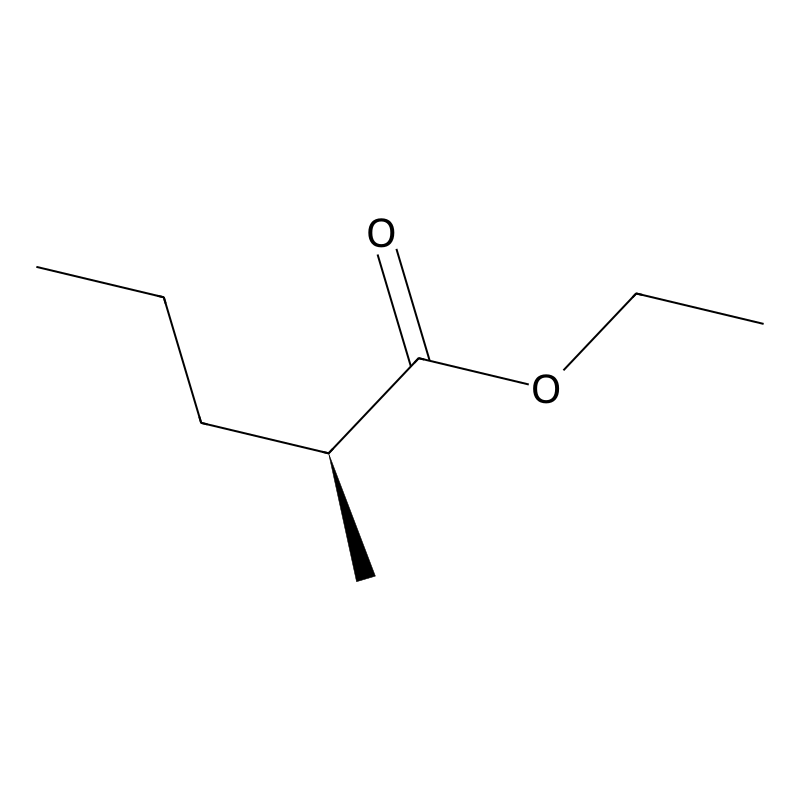ethyl (2S)-2-methylpentanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Flavor Research
Ethyl (2S)-2-methylpentanoate is well known for its pleasant fruity odor, often described as pineapple or strawberry-like []. This has led to its primary application as a flavoring agent in the food and beverage industry [, ]. However, some scientific research explores its role in flavor perception and interactions with other flavor compounds.
For instance, one study investigated the effect of ethyl (2S)-2-methylpentanoate on the taste perception of sweetness and kokumi (a savory, brothy taste) in humans []. The findings suggest that this compound may enhance sweetness and kokumi sensations when combined with other taste stimuli [].
Other Potential Applications
Future Research Directions
Given the limited research on ethyl (2S)-2-methylpentanoate, future scientific studies could explore various aspects of this compound. Some potential areas of investigation include:
- Its interaction with other taste or odor receptors
- Its role in flavor perception in various food matrices
- Its potential use as a chiral building block in organic synthesis
Ethyl (2S)-2-methylpentanoate, also known as ethyl 2-methylvalerate, is an organic compound with the molecular formula C₈H₁₆O₂. It is a colorless liquid characterized by a fruity aroma, often associated with tropical and green fruit notes. This compound belongs to the ester functional group, where the ethyl group is esterified from 2-methylpentanoic acid. Its structure includes a chiral center at the second carbon, resulting in enantiomers that can exhibit different properties and biological activities .
- Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to yield 2-methylpentanoic acid and ethanol.
- Transesterification: This reaction involves exchanging the ethyl group with another alcohol, producing a different ester.
- Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
These reactions are essential in organic synthesis and industrial applications for modifying and utilizing this compound.
Ethyl (2S)-2-methylpentanoate exhibits notable biological activities. It has been studied for its potential use in perfumery due to its pleasant scent profile. Additionally, some studies suggest that it may possess antimicrobial properties, making it of interest in food preservation and safety . Its fruity aroma can also influence mood and cognitive functions, which is why it is frequently used in aromatherapy.
The synthesis of ethyl (2S)-2-methylpentanoate typically involves an esterification reaction between 2-methylpentanoic acid and ethanol. This process can be catalyzed by strong acids like sulfuric acid to enhance yield:
- Esterification Reaction:
- Mix 2-methylpentanoic acid with ethanol.
- Add a few drops of concentrated sulfuric acid as a catalyst.
- Heat the mixture under reflux for several hours.
- Remove excess alcohol through distillation.
This method is straightforward and widely used in both laboratory and industrial settings .
Ethyl (2S)-2-methylpentanoate shares similarities with several other esters, particularly those derived from branched-chain fatty acids. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Ethyl Caproate | C₆H₁₂O₂ | Has a less elegant smell reminiscent of ripe pineapple; simpler structure. |
| Ethyl Butyrate | C₄H₈O₂ | Known for its buttery aroma; less complex than ethyl (2S)-2-methylpentanoate. |
| Ethyl Isobutyrate | C₅H₁₂O₂ | Exhibits fruity notes but lacks the distinct tropical profile of ethyl (2S)-2-methylpentanoate. |
| Manzanate® | C₈H₁₆O₂ | A commercial variant with similar applications but may contain different ratios of enantiomers. |
Ethyl (2S)-2-methylpentanoate's unique chiral configuration contributes to its distinctive aroma profile, setting it apart from these similar compounds .








